3-(1H-indol-5-yl)-4-(2-morpholinoethoxy)benzaldehyde
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Overview
Description
3-(1H-indol-5-yl)-4-(2-morpholinoethoxy)benzaldehyde is a complex organic compound that features an indole ring, a morpholine moiety, and a benzaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-5-yl)-4-(2-morpholinoethoxy)benzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzene ring is replaced by the morpholine moiety.
Formylation: The final step involves the formylation of the benzene ring to introduce the aldehyde group. This can be achieved using the Vilsmeier-Haack reaction, where a formylating agent such as DMF and POCl3 is used.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-5-yl)-4-(2-morpholinoethoxy)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole and benzene rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).
Major Products
Oxidation: 3-(1H-indol-5-yl)-4-(2-morpholinoethoxy)benzoic acid.
Reduction: 3-(1H-indol-5-yl)-4-(2-morpholinoethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(1H-indol-5-yl)-4-(2-morpholinoethoxy)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or oncological pathways.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Material Science: Its unique structure may allow for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1H-indol-5-yl)-4-(2-morpholinoethoxy)benzaldehyde would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The indole ring is known for its ability to engage in π-π stacking and hydrogen bonding, which could play a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-5-yl)-4-(2-piperidinoethoxy)benzaldehyde: Similar structure but with a piperidine ring instead of morpholine.
3-(1H-indol-5-yl)-4-(2-dimethylaminoethoxy)benzaldehyde: Contains a dimethylamino group instead of morpholine.
Uniqueness
3-(1H-indol-5-yl)-4-(2-morpholinoethoxy)benzaldehyde is unique due to the presence of the morpholine ring, which can influence its solubility, reactivity, and biological activity. The combination of the indole and morpholine moieties provides a versatile scaffold for further functionalization and application in various fields.
Properties
CAS No. |
832150-77-3 |
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Molecular Formula |
C21H22N2O3 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-(1H-indol-5-yl)-4-(2-morpholin-4-ylethoxy)benzaldehyde |
InChI |
InChI=1S/C21H22N2O3/c24-15-16-1-4-21(26-12-9-23-7-10-25-11-8-23)19(13-16)17-2-3-20-18(14-17)5-6-22-20/h1-6,13-15,22H,7-12H2 |
InChI Key |
XUALNJHHUUQUOH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCOC2=C(C=C(C=C2)C=O)C3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
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